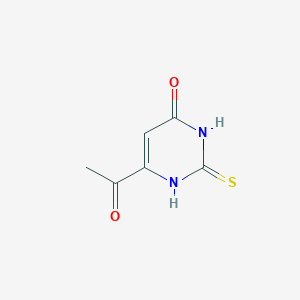

6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one

Description

Properties

CAS No. |

7597-77-5 |

|---|---|

Molecular Formula |

C6H6N2O2S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C6H6N2O2S/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11) |

InChI Key |

BWZNCMUUJCVPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=O)NC(=S)N1 |

Origin of Product |

United States |

Biological Activity

6-Acetyl-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 7597-77-5

- Molecular Formula : C7H6N2OS

- Molecular Weight : 158.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies show that the compound induces apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle proteins.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12 | Induces apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibits cell proliferation |

| A549 (lung cancer) | 10 | Causes cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish biological efficacy. For instance, the presence of an acetyl group at position 6 and a sulfanylidene group at position 2 has been linked to improved antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A study published in EurekaSelect evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The study highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-acetyl-2-sulfanylidene-1H-pyrimidin-4-one becomes evident when compared to pyrimidinone derivatives with variations at key positions. Below is a systematic analysis of substituent effects and research findings:

Substituent Variations at Position 6

- 6-Amino-2-sulfanylpyrimidin-4(3H)-one (, Compound 1): Substituent: Amino (-NH₂) at position 6. Key Differences: The amino group is electron-donating, increasing ring basicity compared to the electron-withdrawing acetyl group. This enhances nucleophilicity, making it reactive in alkylation or acylation reactions (e.g., benzylation to form Compound 2 in ) . Biological Relevance: Such derivatives are intermediates in synthesizing CDK2 inhibitors, highlighting the role of substituent electronics in target binding .

6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one ():

- Substituent : Methyl (-CH₃) at position 6.

- Key Differences : The methyl group is less bulky and electron-neutral compared to acetyl. This reduces steric hindrance and may improve metabolic stability.

- Physical Properties : Molecular weight = 156.21 g/mol; methylsulfanyl (-S-CH₃) at position 2 forms a thioether, which lacks tautomerism observed in thiones .

Substituent Variations at Position 2

- 6-Amino-1-phenyl-2-sulfanylidenepyrimidin-4-one (): Substituent: Sulfanylidene (=S) at position 2 and phenyl at position 1. The thione group enables tautomerization, affecting hydrogen-bonding patterns in crystal structures .

- 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (): Substituent: Propargylsulfanyl (-S-C≡CH) at position 2. Key Differences: The nitro (-NO₂) group at position 5 is strongly electron-withdrawing, reducing ring electron density. The propargyl group enables click chemistry applications, a feature absent in the target compound .

Structural Modifications with Fused Rings or Bulky Groups

- 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one (): Structure: Fused pyrimido-pyrimidinone system. Key Differences: The fused ring increases planarity and rigidity, enhancing interactions with planar binding pockets (e.g., enzyme active sites). Crystallographic data (R factor = 0.035) confirms a well-defined structure .

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Research Findings and Implications

- Biological Activity: Derivatives like 6-amino-2-sulfanylpyrimidin-4(3H)-one are precursors to CDK2 inhibitors, suggesting that substituents at positions 2 and 6 critically influence kinase binding .

- Crystallography : Compounds with sulfanylidene groups (e.g., ) exhibit well-resolved crystal structures, aiding in drug design by elucidating hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.